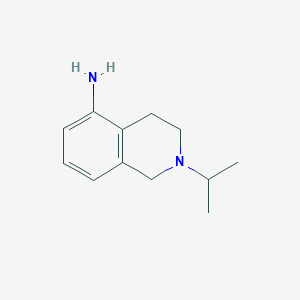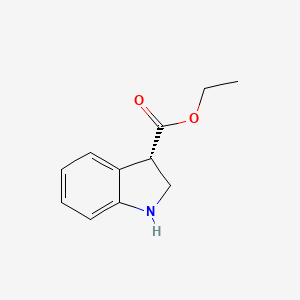
Ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl indoline-3-carboxylate is an organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl indoline-3-carboxylate typically involves multi-component reactions. One common method is the three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate. This reaction is often catalyzed by Brønsted acidic ionic liquids such as 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate and 1,1′-(1,6-hexanediyl)bis(pyridinium) hydrogen sulfate . The use of ultrasonic irradiation can enhance the yield of the desired product, achieving high yields ranging from 80% to 98% .
Industrial Production Methods
Industrial production methods for (S)-Ethyl indoline-3-carboxylate are not well-documented in the literature. the use of scalable multi-component reactions and efficient catalysts such as ionic liquids suggests potential for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl indoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indoline ring.
Applications De Recherche Scientifique
(S)-Ethyl indoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Indoline derivatives, including (S)-Ethyl indoline-3-carboxylate, are investigated for their potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (S)-Ethyl indoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylate: A related compound with similar structural features but different biological activities.
Indoline-2-carboxylate: Another indoline derivative with distinct chemical properties and applications.
Ethyl indole-3-carboxylate: Similar in structure but with an indole core instead of an indoline core.
Uniqueness
(S)-Ethyl indoline-3-carboxylate is unique due to its specific stereochemistry and the presence of the ethyl ester group
Propriétés
Numéro CAS |
83234-86-0 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-6,9,12H,2,7H2,1H3/t9-/m1/s1 |
Clé InChI |
AMXYINYUZBCGGG-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CNC2=CC=CC=C12 |
SMILES canonique |
CCOC(=O)C1CNC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


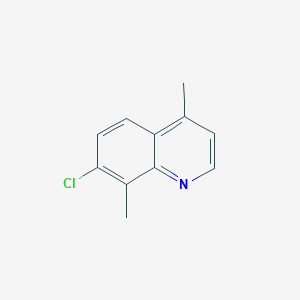

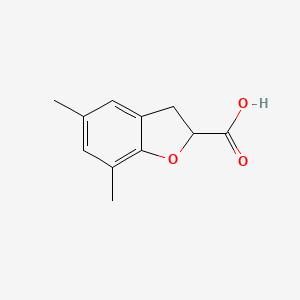
![3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one](/img/structure/B11905056.png)
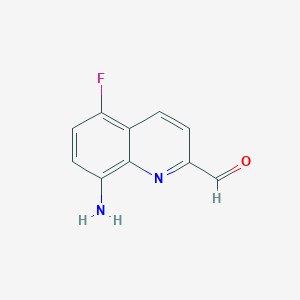


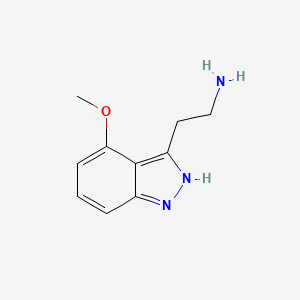
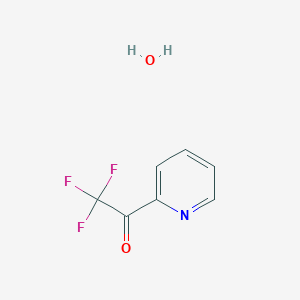



![(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11905103.png)
